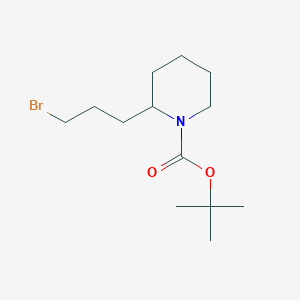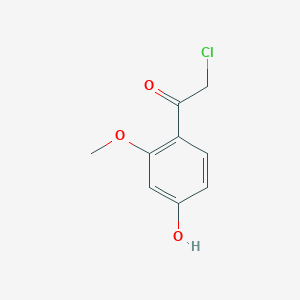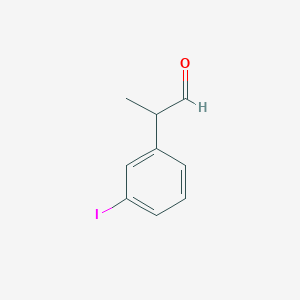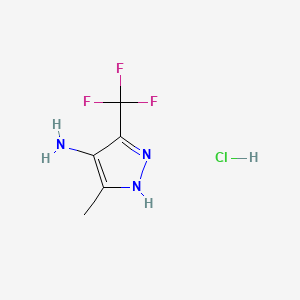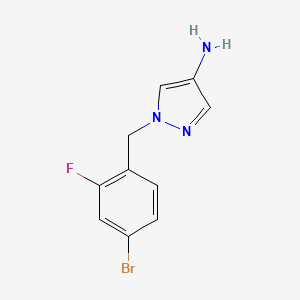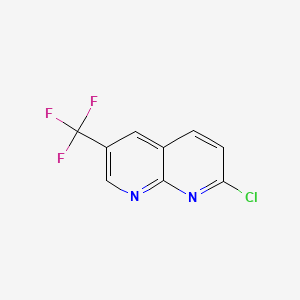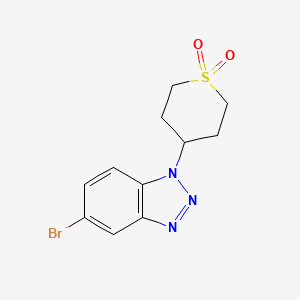
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety substituted with a bromine atom and a thiane-1,1-dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Bromination: The benzotriazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiane-1,1-dione Attachment: The brominated benzotriazole is reacted with a thiane-1,1-dione precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiane-1,1-dione group can undergo oxidation or reduction reactions to form different sulfur-containing functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzotriazoles.
Oxidation and Reduction Products: These reactions can yield sulfoxides, sulfones, or other sulfur-containing derivatives.
Scientific Research Applications
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione: Lacks the bromine substitution, which may affect its reactivity and biological activity.
5-bromo-1H-1,2,3-benzotriazole: Contains the bromine-substituted benzotriazole moiety but lacks the thiane-1,1-dione group.
1H-1,2,3-benzotriazole: The parent benzotriazole compound without any substitutions.
Uniqueness
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the combination of the bromine-substituted benzotriazole and the thiane-1,1-dione group. This unique structure may confer specific reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C11H12BrN3O2S |
|---|---|
Molecular Weight |
330.20 g/mol |
IUPAC Name |
4-(5-bromobenzotriazol-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C11H12BrN3O2S/c12-8-1-2-11-10(7-8)13-14-15(11)9-3-5-18(16,17)6-4-9/h1-2,7,9H,3-6H2 |
InChI Key |
PQPNXMQVRFCQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C3=C(C=C(C=C3)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
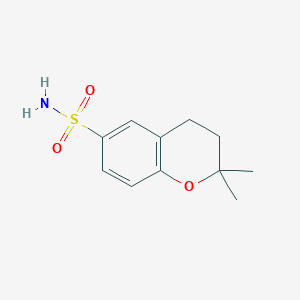
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
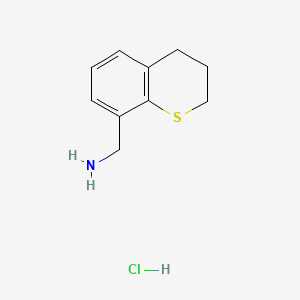
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
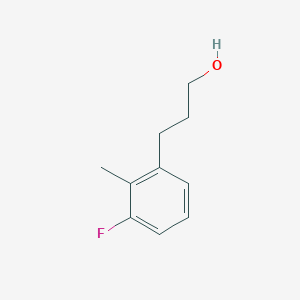
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
